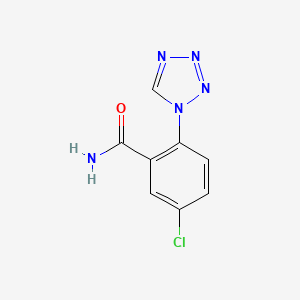

5-Chloro-2-(1H-tetrazol-1-YL)benzamide

Description

Significance of Tetrazole-Containing Benzamide (B126) Scaffolds in Medicinal Chemistry

The tetrazole ring is a highly valued structural motif in medicinal chemistry, primarily because it serves as a bioisostere for the carboxylic acid group. beilstein-journals.orgresearchgate.net This means it can mimic the acidic properties and spatial arrangement of a carboxylic acid, while often improving the molecule's metabolic stability, lipophilicity, and ability to be absorbed by the body. beilstein-journals.org The incorporation of a tetrazole can lead to enhanced potency and a better pharmacokinetic profile for a potential drug candidate. beilstein-journals.org The tetrazole moiety is found in over 20 FDA-approved drugs, demonstrating its broad applicability and acceptance in drug development. nih.gov

When combined with a benzamide scaffold, the resulting molecular framework is considered "privileged," meaning it can interact with a wide range of biological targets. This versatility has led to the development of tetrazole-containing compounds with a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, antimalarial, and antihypertensive properties. beilstein-journals.orgisfcppharmaspire.com For instance, the tetrazole scaffold can ensure a specific three-dimensional conformation of the molecule, which is crucial for effective binding to biological targets like tubulin in cancer cells. nih.gov Furthermore, 1,5-disubstituted tetrazoles are effective mimics of cis-amide bonds found in peptides, making them valuable for designing peptidomimetics. nih.gov

Rationale for Research on 5-Chloro-2-(1H-tetrazol-1-YL)benzamide and Related Derivatives

Research into this compound and its derivatives is driven by the consistent success of related chemical structures in yielding biologically active compounds. The specific combination of the chloro-substituent, the benzamide core, and the tetrazole ring creates a unique chemical entity that medicinal chemists investigate for novel therapeutic applications. The rationale is to explore new chemical space and synthesize novel compounds that may exhibit improved efficacy, selectivity, or pharmacological properties compared to existing agents.

Studies on analogous structures provide a strong basis for this research. For example, novel sulfonamides that incorporate a 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and shown to possess activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii. researchgate.netnih.gov Similarly, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV), an infection for which effective therapies are needed. nih.gov The synthesis of various 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives has also been pursued to discover new compounds with potential antibacterial and antifungal activity. researchgate.net These examples underscore the therapeutic potential embedded in the 5-chloro-benzamide framework, motivating further investigation into derivatives like this compound.

General Overview of the Compound's Potential in Academic Research

The structural features of this compound make it a compound of considerable interest for academic research, particularly in the realm of drug discovery and development. Its privileged scaffold suggests a high probability of interacting with various biological targets, opening up avenues for screening against a wide range of diseases.

Academic research efforts are likely to focus on several key areas:

Synthesis of Derivatives: Researchers often create libraries of related compounds by modifying the core structure of this compound. These modifications can help to establish structure-activity relationships (SAR), which are crucial for understanding how the chemical structure relates to its biological activity and for optimizing lead compounds.

Biological Screening: The compound and its derivatives would be tested against numerous biological targets to identify potential therapeutic uses. Based on the activities of similar scaffolds, this screening could encompass antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory assays. isfcppharmaspire.comnih.govnih.gov For example, related bis-(1H-tetrazol-5-yl)phenylbenzamide derivatives have shown potential as antiallergic agents for treating asthma. nih.gov

Mechanism of Action Studies: Once a biological activity is identified, further research would aim to elucidate the specific molecular mechanism by which the compound exerts its effect. This could involve techniques like molecular docking to predict how the compound binds to a protein target. nih.gov

The versatility of the tetrazole-benzamide scaffold makes this compound a valuable probe for exploring new therapeutic strategies and for the discovery of novel lead compounds for a variety of unmet medical needs. beilstein-journals.orgisfcppharmaspire.com

Structure

3D Structure

Properties

CAS No. |

449758-27-4 |

|---|---|

Molecular Formula |

C8H6ClN5O |

Molecular Weight |

223.62 g/mol |

IUPAC Name |

5-chloro-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C8H6ClN5O/c9-5-1-2-7(6(3-5)8(10)15)14-4-11-12-13-14/h1-4H,(H2,10,15) |

InChI Key |

WJUPNUGNUUOSQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)N2C=NN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 1h Tetrazol 1 Yl Benzamide and Analogues

Strategies for 1H-Tetrazole Moiety Construction

The formation of the 1H-tetrazole ring is a critical step in the synthesis of the title compound. Various methods have been developed, with cycloaddition reactions being the most prominent.

[3+2] Cycloaddition Reactions in 1H-Tetrazole Synthesis

The [3+2] cycloaddition reaction is a fundamental and widely employed method for constructing the 5-substituted 1H-tetrazole ring system. nih.gov This reaction typically involves the combination of a nitrile (providing two atoms) and an azide (B81097) (providing three nitrogen atoms) to form the stable five-membered heterocyclic ring. nih.govthieme-connect.com This approach is considered the most proficient route to 5-substituted 1H-tetrazoles. nih.govacs.org

Nitrile-Azide Cycloaddition Approaches

A common iteration of the [3+2] cycloaddition involves the reaction between an organic nitrile and sodium azide. tandfonline.comnih.gov This method has been a long-standing route for the synthesis of 5-substituted tetrazoles. nih.gov To overcome the activation energy barrier associated with this reaction, various catalysts and additives are often employed. nih.govacs.org The reaction can be performed in solvents like dimethylformamide (DMF). tandfonline.comdntb.gov.ua The use of hydrazoic acid, while historically significant, is often avoided due to its hazardous and explosive nature. thieme-connect.comnih.gov

Advanced Catalytic Methods for 1H-Tetrazole Formation

To improve reaction efficiency, safety, and substrate scope, numerous advanced catalytic systems have been developed for the nitrile-azide cycloaddition. These can be broadly categorized into homogeneous and heterogeneous catalysts. nih.govacs.org

Homogeneous Catalysis:

Metal Complexes: Various metal salts and complexes have been shown to effectively catalyze the reaction. Zinc salts, for instance, are effective catalysts in aqueous media for a broad range of nitriles. organic-chemistry.org Cobalt(II) complexes have also been successfully used, demonstrating excellent activity under mild, homogeneous conditions. nih.govacs.org Copper catalysts have also been employed in the cycloaddition of nitriles with trimethylsilyl (B98337) azide. researchgate.net

Amine Salts: Amine salts, such as pyridine (B92270) hydrochloride, can catalyze the cycloaddition of sodium azide to organic nitriles in DMF, providing good to excellent yields under mild conditions. tandfonline.com

Heterogeneous Catalysis:

Solid Acids: Solid acid catalysts like silica (B1680970) sulfuric acid have been used to promote the reaction between nitriles and sodium azide in DMF, offering high yields and simple operation. nih.govdntb.gov.ua Nano-TiCl4.SiO2 is another efficient and reusable heterogeneous catalyst for this transformation. scielo.org.za

Metal Oxides and Zeolites: Catalytic systems such as ZnO, Cu2O, and CoY zeolite have been reported to facilitate the synthesis of 5-substituted 1H-tetrazoles. nih.govacs.org

Nanomaterials: More recently, various nanomaterial-based catalysts, including magnetic nanoparticles functionalized with catalytic species, have been developed to offer advantages like easy recovery and reusability. nih.gov

Table 1: Comparison of Catalytic Methods for 1H-Tetrazole Synthesis

| Catalyst Type | Catalyst Example | Reaction Conditions | Advantages |

|---|---|---|---|

| Homogeneous Metal Complex | Cobalt(II) complex | Mild, homogeneous | High activity, near quantitative yields for many substrates. nih.govacs.org |

| Homogeneous Amine Salt | Pyridine hydrochloride | Mild, in DMF | Good to excellent yields. tandfonline.com |

| Heterogeneous Solid Acid | Silica sulfuric acid | Refluxing DMF | High conversions and yields, operational simplicity, cost-effective. nih.govdntb.gov.ua |

| Heterogeneous Zeolite | CoY zeolite | Aerobic, mild | Reusable, high-yielding, environmentally friendly. acs.org |

| Nanomaterial | Fe3O4-based nanocatalysts | Various | Easy recovery, reusability, high efficiency. nih.gov |

Benzamide (B126) Scaffold Assembly and Chlorination

The formation of the 5-chloro-2-substituted benzamide core requires the synthesis of a suitable chloro-substituted benzoic acid precursor followed by amide bond formation.

Formation of Chloro-Substituted Benzoic Acid Precursors

Chloro-substituted benzoic acids are versatile precursors in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. nih.gov For the synthesis of 5-Chloro-2-(1H-tetrazol-1-YL)benzamide, a key intermediate is a benzoic acid with a chlorine atom at the 5-position and a group at the 2-position that is or can be converted to the tetrazole moiety.

Methods for synthesizing chloro-substituted benzoic acids include:

Oxidation of Chlorotoluenes: 2-Chlorobenzoic acid can be prepared by the oxidation of 2-chlorotoluene (B165313) using oxidizing agents like potassium permanganate. chemicalbook.com An industrial process may involve the liquid-phase oxidation of o-chlorotoluene using a composite catalyst system. google.com

Hydrolysis of Trichlorotoluenes: The hydrolysis of α,α,α-trichloro-2-toluene is another route to 2-chlorobenzoic acid. chemicalbook.com

From Aminobenzoic Acids: Standard diazotization of an aminobenzoic acid followed by a Sandmeyer reaction can introduce a chloro substituent.

Amide Bond Formation via Coupling Reagents

The final step in assembling the benzamide scaffold is the formation of an amide bond between the carboxylic acid group of the benzoic acid precursor and an amine. This is typically achieved using a coupling reagent to activate the carboxylic acid. The direct reaction between a carboxylic acid and an amine is generally not efficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. fishersci.co.uk

A variety of coupling reagents are available for this purpose:

Carbodiimides: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.ukpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. fishersci.co.ukluxembourg-bio.com To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comluxembourg-bio.com

Oxalyl Chloride: Carboxylic acids can be converted to their more reactive acyl chlorides using reagents like oxalyl chloride or thionyl chloride. fishersci.co.ukresearchgate.net The resulting acyl chloride readily reacts with an amine, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. fishersci.co.ukresearchgate.net

1,1′-Carbonyldiimidazole (CDI): CDI is another effective reagent for amide bond formation and is particularly useful for coupling peptide fragments. peptide.comresearchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Byproducts | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct facilitates removal by filtration. peptide.comluxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble urea | Byproduct and excess reagent are easily removed by aqueous extraction. peptide.comnih.gov |

| Oxalyl Chloride | - | HCl, CO, CO2 | Forms a highly reactive acyl chloride intermediate. fishersci.co.ukresearchgate.net |

| 1,1′-Carbonyldiimidazole | CDI | Imidazole, CO2 | Mild reagent, useful for various amide syntheses. peptide.comresearchgate.net |

Multi-Step and One-Pot Synthesis Approaches for this compound Derivatives

The construction of this compound and its derivatives is accomplished through various synthetic routes, including both multi-step sequences and convergent one-pot strategies. These methods provide access to a wide array of analogues by modifying reaction components and conditions.

Multi-step synthesis is a common approach, often involving the initial formation of the tetrazole ring followed by the construction of the benzamide moiety, or vice versa. A prevalent method for tetrazole ring synthesis is the [2+3] cycloaddition reaction between a nitrile and an azide, typically sodium azide. nih.gov For instance, a synthetic pathway could begin with 2-amino-5-chlorobenzonitrile, which undergoes cycloaddition with sodium azide to form the corresponding aminophenyltetrazole. This intermediate is then coupled with a suitable benzoic acid derivative to form the final benzamide product. Alternatively, the synthesis can start from a substituted benzamide, which is then converted to a nitrile and subsequently cyclized to form the tetrazole ring. Research into related 5-chloro-2-hydroxy-N-phenylbenzamide derivatives shows multi-step pathways where the core structure is first assembled and then functionalized through reactions like condensation with hydrazine (B178648) to form hydrazides, which are then reacted with aldehydes to produce hydrazones. researchgate.net

One-pot syntheses offer an efficient alternative by minimizing the isolation of intermediates, thereby saving time and resources. orientjchem.org For tetrazole-containing compounds, multicomponent reactions (MCRs) are particularly powerful. nih.gov The Ugi-azide four-component reaction, for example, is a well-established method for creating (1H-tetrazol-5-yl)methanamines in a single step. nih.gov While not directly yielding the target compound, this highlights the potential of MCRs in rapidly assembling complex tetrazole derivatives. Another one-pot approach involves the consecutive ring-opening, azidation, and intramolecular cyclization of 1-aryltetrazoles to introduce amino substituents. researchgate.net For benzamide derivatives, one-pot methods have been developed using heterogeneous acid catalysts to facilitate the reaction between aminobenzamides and benzoyl chlorides, yielding both benzamides and quinazolinones. orientjchem.org

The following table summarizes representative approaches for the synthesis of related derivatives.

| Synthesis Type | Starting Materials | Key Reactions | Product Class | Reference |

| Multi-Step | 5-chloro-2-hydroxy-N-phenylbenzamide, Chloro-substituted acid ethyl esters, Hydrazine | Esterification, Condensation | 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide hydrazones | researchgate.net |

| Multi-Step | 2-Aminobenzonitrile, Sodium azide | [2+3] Cycloaddition, Amide coupling | 2-(1H-tetrazol-1-yl)aniline derivatives | |

| One-Pot | 1-Aryltetrazoles, Sodium azide | Ring-opening, Azidation, Intramolecular cyclization | 5-Amino-1-aryltetrazoles | researchgate.net |

| One-Pot | 2-aminobenzamide, Aromatic benzoyl chlorides, SBA-Pr-SO3H catalyst | Acylation, Dehydration/Cyclization | Benzamide and Quinazolinone derivatives | orientjchem.org |

| Multi-Component | Isocyanides, Amines, Aldehydes/Ketones, Azide source (e.g., TMSA) | Ugi-azide reaction | α-aminoacyl-tetrazoles | nih.gov |

Chemical Transformations for Structural Diversification of this compound Analogues

The this compound scaffold is amenable to a variety of chemical transformations, allowing for extensive structural diversification. These modifications can be used to explore structure-activity relationships and develop new compounds with tailored properties.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone for modifying the periphery of the core structure, assuming appropriate functional groups are present or introduced. For example, analogues containing a reactive group, such as a primary amine, can undergo reaction with various electrophiles. A study on a related tetrazole-biphenyl scaffold, (2'-(1H-tetrazol-5-yl)-biphenyl-4-yl)methanamine, demonstrated the synthesis of novel sulfonamide and carbamate (B1207046) analogues. This was achieved by reacting the primary amine with functionalized sulfonyl chlorides and carbonochloridates, respectively, in the presence of a mild base. This strategy allows for the introduction of a wide range of substituents, thereby modulating the compound's physicochemical properties.

The table below outlines examples of nucleophilic substitution reactions on analogous structures.

| Starting Analogue | Reagent | Reaction Conditions | Product Type | Reference |

| (2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methanamine | 4-Chlorobenzene sulfonyl chloride | Triethylamine (TEA), THF, 55°C | N-substituted Sulfonamide | |

| (2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methanamine | 2,2,2-Trichloroethyl chloroformate | THF, 50°C | N-substituted Carbamate |

Cyclization Reactions for Novel Heterocycles

Intramolecular cyclization reactions involving the benzamide portion of the molecule are a powerful tool for constructing novel, fused heterocyclic systems. These reactions can create more rigid and structurally complex molecules. For instance, the Camps cyclization is a classic method for converting N-(2-acylaryl)benzamides into 2-arylquinolin-4(1H)-ones under basic conditions. researchgate.net This transformation involves the intramolecular condensation between the amide nitrogen and the ortho-acyl group.

A more recent and highly relevant example is the divergent cyclization of 2-(5-iodotriazolyl)benzamides. rsc.org In this work, the benzamide functionality acts as an ambident nucleophile. Under basic conditions in a non-polar solvent, an intramolecular O-attack leads to the formation of triazole-fused cyclic imidates (benzoxazine imines). In contrast, employing a copper-catalyzed Ullmann coupling promotes an N-attack, resulting in the formation of triazole-fused quinazolinones. rsc.org These selective cyclizations provide access to distinct heterocyclic cores from a common precursor.

The following table summarizes key cyclization reactions applicable to benzamide analogues.

| Substrate Type | Reaction Name/Type | Conditions | Product Heterocycle | Reference |

| 2-(5-Iodo-1,2,3-triazolyl)benzamides | Intramolecular O-Cyclization | Base (e.g., t-BuOK), Non-polar solvent | Triazolo[5,1-b]benzoxazine imines | rsc.org |

| 2-(5-Iodo-1,2,3-triazolyl)benzamides | Intramolecular N-Cyclization (Ullmann) | Cu catalyst, Base | Triazolo[1,5-a]quinazolinones | rsc.org |

| N-(2-Acylaryl)benzamides | Camps Cyclization | Base (e.g., EtONa, t-BuOK) | 2-Arylquinolin-4(1H)-ones | researchgate.net |

Mechanistic Insights into the Action of 5 Chloro 2 1h Tetrazol 1 Yl Benzamide

Molecular Target Identification and Characterization

Specific molecular targets for 5-Chloro-2-(1H-tetrazol-1-YL)benzamide have not been definitively identified in peer-reviewed studies. The characterization of its binding profiles and interactions remains an area for future investigation.

Protein Binding and Receptor Interaction Profiles

There is no specific data available from protein binding assays or receptor interaction studies for this compound. Generally, benzamide (B126) derivatives have been shown to interact with a variety of receptors, including dopamine (B1211576) and serotonin (B10506) receptors, as well as enzymes. For instance, substituted benzamides are known to be ligands for the benzodiazepine (B76468) receptor. nih.gov However, without direct experimental data, the specific protein and receptor interaction profile of this compound remains speculative.

Enzyme Active Site Interactions (e.g., bidentate chelation with metal ions, tubulin binding)

Direct evidence of this compound interacting with enzyme active sites is not documented. The potential for bidentate chelation with metal ions exists due to the presence of nitrogen and oxygen atoms that could act as donor sites. Such interactions are observed in other benzamide-containing molecules which can form stable complexes with metal ions like copper, nickel, and palladium. researchgate.net

Additionally, some complex heterocyclic molecules have been identified as tubulin binding agents, disrupting microtubule dynamics, a mechanism crucial in cancer chemotherapy. nih.govnih.gov While the benzamide scaffold is present in some tubulin inhibitors, it is unknown if this compound shares this activity. Similarly, other related benzimidazole (B57391) derivatives have been shown to inhibit DNA topoisomerase I, but this has not been demonstrated for the compound . nih.gov

Cellular Pharmacology

The cellular effects of this compound, including its influence on signaling pathways and its ability to enter cells, have not been specifically reported.

Intracellular Signaling Pathway Modulation

There is no available research detailing the modulation of any specific intracellular signaling pathways by this compound. Studies on analogous compounds, such as certain sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, have demonstrated antimicrobial activity, which inherently involves the disruption of essential cellular pathways in microorganisms. nih.gov However, these findings cannot be directly extrapolated to the subject compound.

Cellular Permeability and Uptake Studies

Quantitative data regarding the cellular permeability and uptake of this compound is not available. The physicochemical properties of the molecule, such as its lipophilicity and size, would theoretically influence its ability to cross cell membranes, but this has not been experimentally verified.

Structure-Mechanism Relationships

Elucidation of the relationship between the chemical structure of this compound and its biological mechanism of action is contingent on identifying its molecular target and cellular effects, which are currently unknown. Structure-activity relationship (SAR) studies on related benzamide series have shown that modifications to the benzamide and phenyl rings can significantly impact biological activity. For example, in a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, substitutions on the benzamide moiety were found to influence their potency as allosteric modulators of the metabotropic glutamate-5 receptor. nih.gov Such studies highlight the importance of specific structural features for biological activity, but a similar analysis for this compound is not possible without comparative biological data.

Structure Activity Relationship Sar of 5 Chloro 2 1h Tetrazol 1 Yl Benzamide Analogues

Impact of Tetrazole Ring Position and Substitution on Biological Potency

The tetrazole ring is a critical pharmacophore, and its positioning and substitution pattern significantly dictate the biological potency of the analogues. The five-membered ring can exist as two constitutional isomers, 1H-tetrazole and 2H-tetrazole, depending on the point of attachment to the benzamide (B126) scaffold.

In a study of tetrazolylpropan-2-ones as inhibitors of fatty acid amide hydrolase (FAAH), derivatives of 1-(4-octylphenoxy)-3-(2H-tetrazol-2-yl)propan-2-one and 1-(4-octylphenoxy)-3-(1H-tetrazol-1-yl)propan-2-one were synthesized and evaluated. ebi.ac.uk This research highlights that the isomeric form of the tetrazole ring is a determinant of activity. Furthermore, substitutions on the tetrazole ring itself, particularly at the C5-position, have been shown to strongly influence the molecule's physical characteristics and metabolic stability. ebi.ac.uknih.gov For instance, introducing substituents like 4-chlorophenyl or carboxyl groups at the 5-position of the 2H-tetrazole isomer led to a marked increase in the metabolic stability of the compound's ketone pharmacophore, while largely maintaining high inhibitory activity against FAAH. ebi.ac.uk Conversely, for the 1H-tetrazole isomer, substitutions at the same position did not show a significant impact on preventing the undesired metabolic reduction of the ketone. ebi.ac.uk While the 1H tautomer is generally the predominant form in solution, the specific substitution and isomeric arrangement are key factors in tuning the biological and metabolic properties of the molecule. nih.gov

| Isomer | Substitution at C5-Position | Impact on Metabolic Stability | Impact on FAAH Activity |

|---|---|---|---|

| 2H-tetrazol-2-yl | 4-chlorophenyl, carboxyl | Significantly increased | Largely maintained |

| 1H-tetrazol-1-yl | Various substituents | No considerable impact | - |

Role of Benzamide Scaffold Modifications on Activity Profiles

Modifications to the central benzamide scaffold are crucial for optimizing the activity profiles of these compounds. SAR studies on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which act as agonists for the G protein-coupled receptor-35 (GPR35), provide significant insights. nih.govnih.gov In these studies, the introduction of a tetrazolyl group to the core benzamide structure was found to be essential, converting inactive compounds into moderately potent agonists. nih.govlookchem.com

Further modifications to the benzamide portion, specifically the phenyl ring that is not attached to the tetrazole, revealed that both the type and position of substituents are critical. For example, the addition of a methoxy (B1213986) group at the para-position (position 4) of the benzamide's phenyl ring was shown to be a favorable modification for increasing potency. nih.govnih.gov The combination of this methoxy group with other substituents, such as halogens, led to the discovery of the most potent compounds in the series. nih.govnih.gov These findings underscore that the benzamide scaffold is not merely a linker but an active participant in the molecule's interaction with its biological target, where its electronic and steric properties can be fine-tuned to enhance activity.

Influence of Halogen Substitutions (e.g., Chloro, Fluoro, Bromo) on Potency and Selectivity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. researchgate.net The nature, number, and position of halogen substituents on the benzamide scaffold can dramatically alter the potency and selectivity of the analogues.

In the series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, halogen substitutions were found to significantly increase agonistic activity at the GPR35 receptor. nih.gov The placement of a bromine atom at the 5-position of the aniline (B41778) ring (the ring bearing the tetrazole) was a key modification. The combination of this bromo-substitution with a 4-methoxy group on the benzamide ring resulted in a highly potent compound, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, with an EC₅₀ of 0.059 μM. nih.govnih.gov The potency was further enhanced by the addition of a fluorine atom at the 2-position of the 4-methoxybenzamide (B147235) ring, yielding N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide, which displayed the highest potency in the series with an EC₅₀ of 0.041 μM. nih.govnih.govlookchem.com

The position of the halogen is also a critical factor. Studies on other benzamide isomers have shown that the position of a fluorine atom (ortho, meta, or para) affects the conformation of the molecule and the nature of its intermolecular bonds, which in turn influences crystal structure and potentially receptor binding. mdpi.comresearchgate.net Generally, the introduction of halogens can enhance binding affinity through the formation of halogen bonds and can improve properties like membrane permeability. researchgate.net

| Compound Name | Key Substitutions | Potency (EC₅₀) |

|---|---|---|

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 5-Bromo on aniline ring; 4-Methoxy on benzamide ring | 0.059 µM |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 5-Bromo on aniline ring; 2-Fluoro and 4-Methoxy on benzamide ring | 0.041 µM |

Bioisosteric Replacements for Enhanced Biological Effects (e.g., Tetrazole as a Bioisostere for Carboxylic Acids or other Heterocycles)

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry. The tetrazole ring is a classic and widely used bioisostere for the carboxylic acid group. nih.gov This substitution is often advantageous because the tetrazole ring mimics the acidity and planar geometry of a carboxylic acid while offering improvements in the drug's pharmacokinetic profile.

Compared to carboxylic acids, tetrazoles are typically more metabolically stable, as they are resistant to many biological transformations that occur in the liver. tandfonline.comresearchgate.net Furthermore, tetrazolate anions are generally more lipophilic than the corresponding carboxylates, which can lead to improved membrane permeability and bioavailability. tandfonline.com This strategy has been successfully employed in numerous marketed drugs, including the antihypertensive agent losartan. tandfonline.com

The utility of tetrazole as a bioisostere extends beyond replacing carboxylic acids. It can also serve as a bioisosteric replacement for other heterocyclic rings to enhance biological activity. For example, research has shown that replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic potency. However, it is also noted that in some cases, replacing a tetrazole with a slightly less acidic heterocycle, such as a 5-oxo-1,2,4-oxadiazole, can increase oral bioavailability by mitigating the poor membrane permeability associated with the high acidity of the tetrazole ring.

| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) |

|---|---|---|

| Acidity (pKa) | Similar | Similar |

| Lipophilicity | Lower | Higher (as anion) |

| Metabolic Stability | Susceptible to transformation | Generally more stable |

| Geometry | Planar | Planar |

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 1h Tetrazol 1 Yl Benzamide

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This technique is crucial for screening virtual libraries of compounds and elucidating the fundamental biochemical processes involved in ligand-protein binding.

Molecular docking simulations are employed to predict how 5-Chloro-2-(1H-tetrazol-1-YL)benzamide fits into the active site of a target receptor. The process involves generating a multitude of possible conformations (poses) of the ligand within the binding pocket and scoring them based on their energetic favorability. The resulting docking score or binding energy is a key metric used to estimate the binding affinity; a lower binding energy generally indicates a more stable and potent ligand-protein complex. nih.gov

For structurally related compounds, docking studies have yielded significant insights. For instance, in studies of various benzamide (B126) derivatives, binding energies have been calculated against specific enzymes, with values often ranging from -8.0 to -9.8 kcal/mol, indicating strong binding potential. nih.gov Similarly, computational screening of tetrazole-containing compounds has identified derivatives with high binding affinities, with docking scores between -8.1 and -9.0 kcal/mol against their targets. researchgate.net These studies serve as a benchmark for predicting the potential efficacy of this compound as an inhibitor for various protein targets.

| Compound Class | Target Type | Binding Energy / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -8.0 to -9.7 | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Amylase | -7.9 to -9.8 | nih.gov |

| 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)-1,2-thiazetidine 1,1-dioxide derivatives | Bacterial Protein (PDB ID: 5ZQ0) | -8.1 to -9.0 | researchgate.netajchem-a.com |

| Benzamide appended by pyrazolone (B3327878) derivatives | Viral Protein (PDB ID: 6LU7) | -8.70 to -9.17 |

Beyond predicting binding affinity, molecular docking provides a detailed atomic-level view of the intermolecular forces that stabilize the ligand-protein complex. For this compound, specific functional groups are predicted to form key interactions.

Hydrogen Bonding: The benzamide moiety (-CONH2) and the nitrogen atoms of the tetrazole ring are potent hydrogen bond donors and acceptors. Docking studies on similar benzamide and tetrazole derivatives frequently show crucial hydrogen bond interactions with amino acid residues in the target's active site, such as glutamine, aspartic acid, and tyrosine. researchgate.netajchem-a.com These interactions are fundamental to the ligand's orientation and binding specificity.

Hydrophobic and Pi-Interactions: The chlorinated benzene (B151609) ring of the molecule is expected to engage in various hydrophobic and aromatic interactions. These can include:

Pi-Pi Stacking: The aromatic ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Pi-Alkyl Interactions: The aromatic ring can interact favorably with the alkyl side chains of residues such as valine, leucine, and isoleucine. researchgate.netajchem-a.com

Pi-Sulfur Interactions: In some targets, interactions between the aromatic ring and sulfur-containing residues like methionine or cysteine can occur. researchgate.netajchem-a.com

The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can further enhance binding affinity. The comprehensive analysis of these interactions is vital for understanding the structure-activity relationship (SAR) and for rationally designing modifications to improve potency and selectivity. nih.gov

| Interaction Type | Contributing Ligand Moiety | Potential Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Benzamide (-CONH2), Tetrazole Nitrogens | GLU, ASP, GLN, TYR, SER, PRO | researchgate.netajchem-a.com |

| Pi-Pi Stacking | Benzene Ring | PHE, TYR, TRP | researchgate.netajchem-a.com |

| Pi-Alkyl | Benzene Ring | ALA, VAL, LEU, ILE | researchgate.netajchem-a.com |

| Pi-Sulfur | Benzene Ring | CYS, MET | researchgate.netajchem-a.com |

| Electrostatic (Attractive) | Tetrazole Ring, Benzamide Oxygen | ASP, GLU | ajchem-a.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These calculations provide a fundamental understanding of molecular structure, stability, and reactivity.

DFT methods are used to determine the optimized molecular geometry and electronic structure of this compound. A key output of this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). nih.gov

For a molecule like this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily localized around the electronegative nitrogen atoms of the tetrazole ring and the oxygen atom of the benzamide group. These sites are susceptible to electrophilic attack and are likely points for forming hydrogen bonds. nih.govresearchgate.net

Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms of the amide group and the aromatic ring. These sites are prone to nucleophilic attack. nih.gov

The MEP is invaluable for predicting how the molecule will interact with its biological target and for understanding its intermolecular recognition properties. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between these two orbitals governs chemical reactions and charge transfer processes. youtube.com

HOMO: Represents the orbital containing the most energetic electrons and acts as the electron donor. In a reaction, the HOMO region is susceptible to attack by electrophiles. nih.gov

LUMO: Represents the lowest energy orbital available to accept electrons and acts as the electron acceptor. The LUMO region is susceptible to attack by nucleophiles. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large energy gap implies higher kinetic stability. nih.gov Analysis of the HOMO-LUMO gap for this compound helps to characterize its stability and reactivity profile, which is crucial for its potential as a drug candidate. researchgate.net For example, a study on 5-(4-chlorophenyl)-1H-tetrazole calculated a HOMO-LUMO gap of 5.039 eV, indicating high stability. nih.govresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication | Reference |

|---|---|---|---|---|---|

| Benomyl (Benzimidazole derivative) | -6.857 | -1.818 | 5.039 | High stability and low reactivity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chalcogen.ro By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For a class of compounds including this compound, a 3D-QSAR study would involve aligning a series of structurally similar benzamide analogues and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). A statistical method, such as Partial Least Squares (PLS), is then used to generate a predictive model.

The robustness and predictive power of a QSAR model are assessed by several statistical parameters:

Correlation Coefficient (R²): Indicates how well the model fits the training set data. A value close to 1.0 suggests a strong correlation.

Cross-validated Coefficient (Q²): Measures the predictive ability of the model, determined through internal validation (e.g., leave-one-out method). A Q² value greater than 0.5 is generally considered predictive.

Fisher Ratio (F-test): Represents the statistical significance of the model.

A study on benzamide analogues as FtsZ inhibitors developed a statistically significant 3D-QSAR model with an R² of 0.8319 and a Q² of 0.6213, demonstrating good predictive capability. nih.gov Such a model can be used to predict the biological activity of this compound and, more importantly, to identify which structural features are critical for activity, thereby guiding the synthesis of new derivatives with enhanced potency. nih.gov

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Correlation Coefficient (R²) | 0.8319 | Indicates a good fit of the model to the training data. | nih.gov |

| Cross-validated Coefficient (Q²) | 0.6213 | Suggests good predictive power of the model. | nih.gov |

| Fisher Ratio (F) | 103.9 | Indicates a high degree of statistical significance. | nih.gov |

Advanced Conformational and Interaction Analysis

Advanced computational techniques provide deep insights into the three-dimensional structure and intermolecular interactions of pharmaceutical compounds, which are crucial for understanding their solid-state properties and biological activity. For this compound, methods such as Hirshfeld surface analysis and noncovalent interaction (NCI) analysis are instrumental in elucidating its conformational preferences and the nature of its crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. mdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. mdpi.com

The analysis involves mapping different properties onto this surface, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts where the distance between atoms is shorter than the sum of their van der Waals radii, often corresponding to hydrogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote distances approximately equal to the van der Waals radii. nih.gov

For this compound, a Hirshfeld surface analysis would be expected to reveal several key interactions. The presence of the benzamide group suggests the formation of N-H···O hydrogen bonds, which would appear as prominent red spots on the dnorm surface. Additionally, the tetrazole ring, with its multiple nitrogen atoms, can act as a hydrogen bond acceptor. The chlorine atom can participate in halogen bonding (Cl···N or Cl···O) and other weaker interactions. Furthermore, π-π stacking interactions between the phenyl and tetrazole rings of adjacent molecules are also anticipated.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, the plot would likely show significant contributions from H···H, C···H/H···C, N···H/H···N, O···H/H···O, and Cl···H/H···Cl contacts, each represented by characteristic spikes in the plot. nih.gov

Noncovalent Interaction (NCI) Analysis

Noncovalent interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. researchgate.net It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). researchgate.netmdpi.com The NCI plot displays isosurfaces corresponding to different types of noncovalent interactions.

The color of the isosurfaces indicates the nature and strength of the interaction. Blue isosurfaces typically represent strong attractive interactions like hydrogen bonds. Green surfaces signify weaker van der Waals interactions, while red indicates repulsive steric clashes. researchgate.net

An NCI analysis of this compound would complement the Hirshfeld surface analysis by providing a qualitative visualization of the bonding landscape. It would be expected to show blue isosurfaces in the regions of N-H···O hydrogen bonds. Green, disc-shaped isosurfaces between the aromatic rings would confirm the presence of π-π stacking. Weaker van der Waals contacts involving the chlorine atom and other parts of the molecule would also be visualized as green surfaces. This detailed mapping of noncovalent forces is essential for understanding the molecule's crystal packing and its potential interactions with biological targets.

| Analysis Technique | Information Provided | Expected Interactions for this compound |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular contacts in a crystal. | N-H···O hydrogen bonds, π-π stacking, halogen bonds, various van der Waals contacts. |

| Noncovalent Interaction (NCI) Analysis | Visualizes and characterizes the nature of noncovalent interactions. | Strong hydrogen bonds (blue), van der Waals interactions (green), potential steric repulsions (red). |

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. nih.gov This methodology has become a cornerstone in medicinal chemistry for developing potent and selective drugs. drugdiscoverychemistry.com For this compound, SBDD strategies can be employed to explore its potential as a therapeutic agent and to guide the development of improved analogs.

The initial step in SBDD is the identification of a relevant biological target. Given the chemical scaffolds present in this compound, potential targets could include enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or N-myristoyltransferases, where related benzamide and tetrazole derivatives have shown inhibitory activity. nih.govresearchgate.netnih.gov Once a target is selected and its three-dimensional structure is determined, typically through X-ray crystallography or NMR spectroscopy, computational docking studies can be performed.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.comresearchgate.net Docking simulations would place this compound into the active site of the target protein, and scoring functions would be used to estimate the binding affinity. ajchem-a.com These simulations can provide valuable insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For instance, docking studies might reveal that the benzamide moiety forms crucial hydrogen bonds with amino acid residues in the active site, while the chloro-phenyl group occupies a hydrophobic pocket. The tetrazole ring, being a bioisostere for a carboxylic acid, could engage in interactions typically formed by this functional group in known inhibitors. beilstein-journals.org

Lead Optimization

The insights gained from molecular docking can guide the structural modification of this compound to improve its potency and selectivity. nih.gov For example, if the docking pose reveals an unoccupied pocket in the active site, the molecule can be modified to include a substituent that can favorably occupy this space. Similarly, if a specific hydrogen bond is predicted to be critical for binding, modifications can be made to strengthen this interaction. This iterative process of design, synthesis, and biological evaluation is central to SBDD.

Further computational analyses, such as molecular dynamics (MD) simulations, can be employed to study the dynamic behavior of the ligand-protein complex and to calculate binding free energies more accurately. These simulations provide a more realistic picture of the interactions in a physiological environment.

By leveraging these structure-based design strategies, medicinal chemists can rationally design novel analogs of this compound with enhanced pharmacological properties, potentially leading to the development of new therapeutic agents. nih.gov

| SBDD Strategy | Application to this compound |

| Target Identification | Identifying potential protein targets based on the compound's structural motifs (e.g., COX, LOX). |

| Molecular Docking | Predicting the binding mode and affinity of the compound within the target's active site. |

| Lead Optimization | Guiding the chemical modification of the compound to improve its binding affinity and selectivity. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex to refine understanding of interactions. |

Conclusion and Future Research Directions

Summary of Current Research Status of 5-Chloro-2-(1H-tetrazol-1-YL)benzamide

Currently, dedicated research focusing exclusively on this compound is sparse in publicly available scientific literature. Its existence is noted in chemical databases, providing fundamental information such as its molecular formula (C8H6ClN5O) and molecular weight (223.62 g/mol ).

While direct studies on this compound are limited, its structural components, a substituted benzamide (B126) and a tetrazole ring, are well-represented in medicinal chemistry literature. Benzamide derivatives are known to exhibit a wide range of biological activities. Similarly, the tetrazole moiety is a recognized bioisostere for the carboxylic acid group, often incorporated into drug candidates to enhance metabolic stability and receptor binding. The combination of these two pharmacophoric units within a single molecule suggests a high potential for biological activity, yet this remains largely uninvestigated.

Unexplored Avenues in Synthetic Strategies and Derivatization

The synthesis of this compound itself is achievable through established synthetic methodologies. However, the exploration of novel and more efficient synthetic routes, as well as the systematic derivatization of the core structure, represents a significant and unexplored research avenue.

Table 1: Potential Synthetic Strategies and Derivatization Points

| Strategy/Derivatization Point | Description | Potential for Novelty |

| Novel Synthetic Routes | Development of one-pot synthesis protocols or the use of novel catalysts to improve yield and reduce reaction times. | High |

| Derivatization of the Benzamide Moiety | Modification of the amide group with various amines to explore structure-activity relationships (SAR). | High |

| Modification of the Phenyl Ring | Introduction of different substituents on the phenyl ring to modulate electronic and steric properties. | Medium |

| Modification of the Tetrazole Ring | While the 1H-tetrazole is often a stable isostere, exploration of N-alkylation or N-arylation could yield compounds with altered pharmacokinetic profiles. | Medium |

Future synthetic efforts could focus on creating a library of analogues of this compound. This would be instrumental in establishing a preliminary understanding of the structure-activity relationship (SAR) for this class of compounds.

Promising Areas for Further Biological and Mechanistic Investigations

The true potential of this compound lies in the myriad of biological and mechanistic investigations that have yet to be undertaken. Based on the known activities of related benzamide and tetrazole-containing compounds, several promising areas for investigation can be proposed.

Antimicrobial Activity : Both benzamide and tetrazole derivatives have been reported to possess antibacterial and antifungal properties. isfcppharmaspire.com Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents.

Anticancer Activity : Numerous benzamide-based compounds have been investigated as anticancer agents, often targeting specific enzymes or receptors involved in cell proliferation. The tetrazole moiety can also contribute to the anticancer profile of a molecule. Investigating the cytotoxic effects of this compound on various cancer cell lines would be a logical first step.

G-Protein Coupled Receptor (GPCR) Modulation : Recent studies have highlighted that N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives can act as potent agonists for GPR35, a receptor implicated in pain, inflammation, and metabolic diseases. nih.gov Given the structural similarities, it is plausible that this compound could also modulate the activity of GPR35 or other GPCRs.

Enzyme Inhibition : The structural features of this compound make it a candidate for inhibiting various enzymes. For instance, some benzimidazole (B57391) derivatives, which share structural motifs with benzamides, have been shown to inhibit DNA topoisomerase. nih.gov

Mechanistic studies would be crucial to understand how this compound exerts its biological effects. This could involve target identification studies, enzymatic assays, and cellular signaling pathway analysis.

Potential for Lead Optimization and Preclinical Drug Development

Should initial biological screenings yield promising results, this compound could serve as a valuable lead compound for a drug discovery program. The process of lead optimization would involve iteratively modifying the chemical structure to improve its potency, selectivity, and pharmacokinetic properties.

Table 2: Key Considerations for Lead Optimization and Preclinical Development

| Stage | Key Activities | Desired Outcomes |

| Lead Optimization | Systematic chemical modifications based on SAR. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling. | Improved target potency and selectivity. Favorable pharmacokinetic properties (e.g., oral bioavailability, metabolic stability). |

| Preclinical Development | In vivo efficacy studies in animal models of disease. Preliminary toxicology and safety pharmacology studies. | Demonstration of in vivo efficacy. Acceptable safety profile to support progression to clinical trials. |

The amenability of the this compound scaffold to chemical modification, as outlined in section 7.2, provides a solid foundation for a successful lead optimization campaign. The ultimate goal of preclinical development would be to identify a single drug candidate with the optimal balance of efficacy and safety to warrant investigation in human clinical trials.

Q & A

Q. Basic

- FT-IR : Confirms amide C=O stretch (~1670 cm<sup>-1</sup>) and tetrazole C–N vibrations (~1450 cm<sup>-1</sup>) .

- <sup>1</sup>H NMR : Benzamide aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 8.5 Hz), while tetrazole protons resonate as singlets (δ 9.1 ppm) .

- LC-MS : ESI+ mode detects [M+H]<sup>+</sup> at m/z 236.1 (calc. 236.05) with chlorine isotope pattern (3:1) .

How does substituent variation on the benzamide ring influence the compound’s electronic properties and reactivity?

Advanced

DFT calculations (B3LYP/6-311G**) reveal:

- Electron-Withdrawing Groups (EWGs) : Chloro substituents increase tetrazole ring electrophilicity (NPA charge = -0.42 e) and reaction rates in SNAr pathways (ΔΔG<sup>‡</sup> = -3.2 kcal/mol vs. H-substituted analogs) .

- Hammett Analysis : A ρ value of +1.3 indicates rate enhancement by EWGs, consistent with a nucleophilic aromatic substitution mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.